molecular formula C17H17F3N4O3S B2576154 2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine CAS No. 2415542-64-0

2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine

Cat. No.: B2576154
CAS No.: 2415542-64-0
M. Wt: 414.4
InChI Key: NOGAOJRFAUCEGF-UHFFFAOYSA-N
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Description

2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group, a benzenesulfonyl group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine typically involves multiple steps, including the formation of the octahydropyrrolo[3,4-c]pyrrole core, the introduction of the trifluoromethoxybenzenesulfonyl group, and the final coupling with the pyrazine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethoxybenzenesulfonyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different substituents at the trifluoromethoxybenzenesulfonyl group.

Scientific Research Applications

2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxybenzenesulfonyl group may play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazine ring may also contribute to the compound’s overall biological activity by interacting with specific receptors or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxybenzenesulfonyl derivatives and pyrazine-containing compounds. Examples include:

Uniqueness

The uniqueness of 2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for unique interactions with molecular targets, making it a valuable compound for further investigation.

Properties

IUPAC Name

2-pyrazin-2-yl-5-[2-(trifluoromethoxy)phenyl]sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S/c18-17(19,20)27-14-3-1-2-4-15(14)28(25,26)24-10-12-8-23(9-13(12)11-24)16-7-21-5-6-22-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGAOJRFAUCEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CN=C3)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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